molecular formula C14H15N3O B1358731 N''-[4-(Benzyloxy)phenyl]guanidine CAS No. 205935-11-1

N''-[4-(Benzyloxy)phenyl]guanidine

Cat. No.: B1358731
CAS No.: 205935-11-1
M. Wt: 241.29 g/mol
InChI Key: QDBVHKSIRVWEEF-UHFFFAOYSA-N
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Description

N’'-[4-(Benzyloxy)phenyl]guanidine is an organic compound with the molecular formula C14H15N3O It is a derivative of guanidine, featuring a benzyloxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-[4-(Benzyloxy)phenyl]guanidine typically involves the reaction of 4-(benzyloxy)aniline with a guanidine derivative. One common method is to react 4-(benzyloxy)aniline with cyanamide in the presence of a base, followed by hydrolysis to yield the desired guanidine compound . The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of N’'-[4-(Benzyloxy)phenyl]guanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’'-[4-(Benzyloxy)phenyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Nitro group reduction results in the formation of aniline derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, such as halogens or nitro groups.

Scientific Research Applications

N’'-[4-(Benzyloxy)phenyl]guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’'-[4-(Benzyloxy)phenyl]guanidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, guanidine derivatives are known to inhibit enzymes like acetylcholinesterase, which plays a role in neurotransmission . The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Benzyloxy)phenyl]glycinamide: Similar structure but with a glycinamide group instead of guanidine.

    N-[4-(Benzyloxy)phenyl]-N’-(4,6-dimethylpyrimidin-2-yl)guanidine: Contains an additional pyrimidinyl group.

    Guanidine: The parent compound with a simpler structure.

Uniqueness

N’'-[4-(Benzyloxy)phenyl]guanidine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-14(16)17-12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H4,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBVHKSIRVWEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627004
Record name N''-[4-(Benzyloxy)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205935-11-1
Record name N''-[4-(Benzyloxy)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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